molecular formula C19H22Cl2N2O4 B340339 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide

Cat. No.: B340339
M. Wt: 413.3 g/mol
InChI Key: NKQHVHWNCUGAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide is a synthetic organic compound Its structure includes a dichloro-substituted isoindoline-1,3-dione moiety, a tetrahydrofuran ring, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide typically involves multiple steps:

    Formation of the Isoindoline-1,3-dione Core: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic or basic conditions.

    Attachment of the Pentanamide Chain: This step involves the reaction of the chlorinated isoindoline-1,3-dione with a suitable amine to form the pentanamide chain.

    Incorporation of the Tetrahydrofuran Ring: The final step involves the reaction of the intermediate with tetrahydrofuran-2-ylmethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amide or tetrahydrofuran moieties.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione moiety.

    Substitution: The chlorine atoms in the isoindoline-1,3-dione moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials with specific properties.

Biology

In biological research, the compound might be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure suggests it might inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with a similar isoindoline-1,3-dione core.

    Chlorinated Aromatics: Compounds with similar chlorination patterns.

    Amide-Containing Compounds: Compounds with similar amide linkages.

Uniqueness

The uniqueness of 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide lies in its combination of structural features. The presence of the dichloro-substituted isoindoline-1,3-dione moiety, the tetrahydrofuran ring, and the pentanamide chain gives it distinct chemical and biological properties.

Properties

Molecular Formula

C19H22Cl2N2O4

Molecular Weight

413.3 g/mol

IUPAC Name

2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methyl-N-(oxolan-2-ylmethyl)pentanamide

InChI

InChI=1S/C19H22Cl2N2O4/c1-10(2)6-16(17(24)22-9-11-4-3-5-27-11)23-18(25)12-7-14(20)15(21)8-13(12)19(23)26/h7-8,10-11,16H,3-6,9H2,1-2H3,(H,22,24)

InChI Key

NKQHVHWNCUGAFA-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NCC1CCCO1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Canonical SMILES

CC(C)CC(C(=O)NCC1CCCO1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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